2-(Chloromethyl)pyrazolo[1,5-a]pyridine
Description
Overview of Pyrazolo[1,5-a]pyridine (B1195680) Scaffolds in Heterocyclic Chemistry
The pyrazolo[1,5-a]pyridine motif is a fused, nitrogen-containing heterocyclic system that has garnered considerable attention from the scientific community. mdpi.comnih.gov This rigid, planar scaffold, formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring, serves as a cornerstone for a vast array of compounds with significant applications in medicinal chemistry and materials science. mdpi.comnih.gov
Historical Context and Significance of Pyrazolo[1,5-a]pyridine Ring Systems
The exploration of pyrazolo[1,5-a]pyridine systems dates back to 1948, marking the beginning of extensive research into this class of nitrogen ring junction compounds. researchgate.nettandfonline.com Although not commonly found in natural products, these synthetic heterocycles have proven to be of immense biological significance. researchgate.nettandfonline.com Over the decades, the pyrazolo[1,5-a]pyridine core has become recognized as a "privileged scaffold" in drug discovery. mdpi.comencyclopedia.pub This status is attributed to its ability to form the structural basis for molecules with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties. nih.govnih.gov The inherent characteristics of the fused ring system, such as its π-excessive pyrazole ring and π-deficient pyridine ring, contribute to its unique stability, reactivity, and structural diversity. researchgate.net
Synthetic Versatility of the Pyrazolo[1,5-a]pyridine Core
The synthetic versatility of the pyrazolo[1,5-a]pyridine core allows for extensive structural modifications, making it a highly attractive target for organic chemists. mdpi.comnih.gov The primary and most common route for constructing this bicyclic system is through the cyclocondensation reaction of NH-3-aminopyrazoles with various 1,3-biselectrophilic compounds. mdpi.com This fundamental approach enables structural diversification at positions 2, 3, 5, 6, and 7 of the ring system. mdpi.com
Modern synthetic methodologies have further expanded the accessibility and functionalization of these scaffolds. organic-chemistry.org Key synthetic strategies include:
Oxidative [3+2] Cycloaddition: This metal-free approach involves the reaction of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins. organic-chemistry.org
Multi-component Reactions: These reactions, often resembling a Mannich reaction followed by oxidation, allow for the efficient assembly of complex pyrazolo[1,5-a]pyridines from simple precursors in a single step. mdpi.com
Cross-dehydrogenative Coupling: This method provides a novel strategy for creating uniquely substituted derivatives. nih.gov
Palladium-catalyzed Cross-coupling: Techniques like the Suzuki and Buchwald-Hartwig reactions are employed for post-synthesis functionalization, enabling the introduction of diverse groups onto the core structure. nih.govnih.gov
This wide array of synthetic tools underscores the adaptability of the pyrazolo[1,5-a]pyridine system for creating large libraries of compounds for chemical and biological screening. benthamdirect.com
Chemical Significance of the Chloromethyl Moiety at Position 2
The introduction of a chloromethyl group (-CH2Cl) at the 2-position of the pyrazolo[1,5-a]pyridine ring imparts significant chemical reactivity to the molecule. This functional group acts as a key electrophilic site, opening up numerous pathways for subsequent chemical transformations.
The Chloromethyl Group as a Versatile Functional Handle in Organic Synthesis
The chloromethyl group is a fundamental functional group in organic synthesis, prized for its high reactivity. ontosight.ai It consists of a carbon atom bonded to a chlorine atom and two hydrogen atoms. ontosight.ai The high electronegativity of the chlorine atom polarizes the C-Cl bond, pulling electron density away from the carbon atom and rendering it susceptible to nucleophilic attack. ontosight.ai
This inherent reactivity makes the chloromethyl group an excellent electrophile and a versatile handle for chemical modifications. vaia.com It is frequently introduced onto aromatic and heterocyclic rings through a process known as chloromethylation. vaia.com Once installed, the chlorine atom can be readily displaced by a wide variety of nucleophiles in SN2 reactions, allowing for the construction of more complex molecules. nih.gov This utility is evident in its role as an intermediate in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. ontosight.airesearchgate.net
Table 1: Properties of 2-(Chloromethyl)pyrazolo[1,5-a]pyridine
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇ClN₂ |
| Molecular Weight | 166.61 g/mol |
| Monoisotopic Mass | 166.02977 Da |
| Predicted XlogP | 1.5 |
| CAS Number | 1824462-11-4 |
Data sourced from PubChem and ChemicalBook. chemicalbook.comuni.lu
Influence of Ring Position on Chloromethyl Group Reactivity within Heterocyclic Systems
The reactivity of a chloromethyl group is significantly influenced by its position on a heterocyclic ring system. The electronic nature of the ring—whether it is electron-rich or electron-deficient—and the specific location of the substituent dictate its susceptibility to nucleophilic substitution.
For instance, the reactivity of chloromethylpyridines varies depending on the position of the -CH2Cl group relative to the nitrogen atom. nih.gov In the case of this compound, the chloromethyl group is attached to the electron-excessive pyrazole portion of the fused ring system. The precise electronic effects of the fused pyridine ring and the nitrogen atoms on the reactivity at the 2-position are complex. Generally, the innate reactivity of the heterocyclic substrate governs the sites of reaction. nih.gov The position at C-2 is often a site for functionalization in pyrazolo[1,5-a]pyrimidine (B1248293) systems, a closely related scaffold. nih.gov The presence of the chloromethyl group at this position provides a key site for synthetic elaboration, allowing for the attachment of various other functional groups through nucleophilic displacement of the chloride. This strategic placement is crucial for building molecular diversity and synthesizing derivatives for further study.
Table 2: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine |
| 2-chloro-5-chloromethyl-pyridine |
| 2-methoxy-5-methoxymethyl-pyridine |
| 2-chloropyridine-5-carboxylic acid |
| 2-(Chloromethyl)pyridine hydrochloride |
| 2-chloromethyl-3,4-dimethoxypyridine hydrochloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)pyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-6-7-5-8-3-1-2-4-11(8)10-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVXLRNAHKKWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824462-11-4 | |
| Record name | 2-(chloromethyl)pyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 2 Chloromethyl Pyrazolo 1,5 a Pyridine
Nucleophilic Substitution Reactions of the Chloromethyl Group
The presence of a chloromethyl group at the 2-position of the pyrazolo[1,5-a]pyridine (B1195680) scaffold provides a key site for nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom, making it susceptible to attack by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, significantly expanding the molecular diversity of accessible derivatives.
Reactions with Carbon Nucleophiles (e.g., Cyanation, Malonate Alkylation)
Cyanation: The displacement of the chloride by a cyanide ion, typically from a salt such as sodium or potassium cyanide, is a valuable transformation for introducing a cyanomethyl group. This reaction would proceed via a standard SN2 mechanism. While direct experimental evidence for the cyanation of 2-(chloromethyl)pyrazolo[1,5-a]pyridine is not extensively documented in the reviewed literature, the synthesis of cyanated pyrazolo[1,5-a]pyridines through other routes, such as the direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals, has been reported. rsc.org This highlights the interest in cyano-substituted pyrazolo[1,5-a]pyridines as synthetic targets. The introduction of a cyano group at the 2-position of a pyridine (B92270) ring via nucleophilic substitution of a halogen is a known strategy, often requiring specific conditions such as the use of heavy metal reagents or polar aprotic solvents. google.com
Malonate Alkylation: The reaction of this compound with carbanions derived from malonic esters, such as diethyl malonate, represents a classic method for carbon-carbon bond formation. wikipedia.orglibretexts.org This malonic ester synthesis would involve the deprotonation of diethyl malonate with a suitable base, like sodium ethoxide, to generate a stabilized enolate. This enolate would then act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group to displace the chloride and form a new carbon-carbon bond. libretexts.org This reaction is a powerful tool for introducing a two-carbon chain with a carboxylic acid functionality after subsequent hydrolysis and decarboxylation. While specific examples involving this compound are not prevalent in the literature, the general applicability of malonic ester synthesis to alkyl halides is a fundamental concept in organic chemistry. libretexts.orgnih.gov The alkylation of diethyl malonate is a well-established method for forming C-C bonds. researchgate.net
Table 1: Examples of Nucleophilic Substitution with Carbon Nucleophiles
| Reaction | Nucleophile | Expected Product | Significance |
|---|---|---|---|
| Cyanation | CN⁻ (e.g., from NaCN) | 2-(Cyanomethyl)pyrazolo[1,5-a]pyridine | Introduction of a nitrile group, a versatile synthetic intermediate. |
| Malonate Alkylation | ⁻CH(COOEt)₂ (from diethyl malonate) | Diethyl (pyrazolo[1,5-a]pyridin-2-ylmethyl)malonate | Formation of a C-C bond, allowing for further elaboration into carboxylic acids. |
Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)
The chloromethyl group of this compound is also readily susceptible to substitution by a variety of heteroatom nucleophiles, leading to the formation of ethers, amines, and thioethers, respectively.
Oxygen Nucleophiles: Alkoxides and phenoxides can act as potent oxygen nucleophiles to displace the chloride, yielding the corresponding ethers. The Williamson ether synthesis, a well-established method for preparing ethers, involves the reaction of an alkyl halide with an alkoxide. byjus.comlibretexts.org In this context, reacting this compound with sodium methoxide, for example, would be expected to produce 2-(methoxymethyl)pyrazolo[1,5-a]pyridine.
Nitrogen Nucleophiles: A wide array of nitrogen-containing compounds, including ammonia, primary and secondary amines, and azides, can serve as nucleophiles. These reactions provide a direct route to the corresponding aminomethyl derivatives of the pyrazolo[1,5-a]pyridine system. The nucleophilicity of amines makes them effective reagents for such substitutions. uni-muenchen.de For instance, reaction with a primary amine would yield a secondary amine, while reaction with a secondary amine would result in a tertiary amine.
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and would readily react with this compound to form thioethers. researchgate.net The high nucleophilicity of sulfur compounds makes these reactions efficient. For example, treatment with a thiol in the presence of a base to form the thiolate would lead to the corresponding sulfide.
Table 2: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles
| Nucleophile Type | Example Nucleophile | Expected Product Class |
|---|---|---|
| Oxygen | RO⁻ (Alkoxide), ArO⁻ (Phenoxide) | Ethers |
| Nitrogen | NH₃, RNH₂, R₂NH | Amines |
| Sulfur | RS⁻ (Thiolate), ArS⁻ (Thiophenoxide) | Thioethers |
Functionalization of the Pyrazolo[1,5-a]pyridine Ring System
Beyond the reactivity of the chloromethyl substituent, the pyrazolo[1,5-a]pyridine core itself can undergo a variety of chemical transformations, allowing for further derivatization and the synthesis of more complex molecular architectures.
Electrophilic Aromatic Substitution on the Chloromethylated Core
The pyrazolo[1,5-a]pyridine ring system is an electron-rich aromatic system and is thus susceptible to electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the fused ring system. Studies on the related pyrazolo[1,5-c]pyrimidine (B12974108) system have shown that electrophilic substitution reactions such as bromination, iodination, and nitration can occur on the pyrazole (B372694) ring. researchgate.netbeilstein-journals.org For pyrazolo[1,5-a]pyrimidines, regioselective halogenation at the C3 position has been achieved using potassium halide salts and a hypervalent iodine(III) reagent in aqueous media. nih.gov This suggests that this compound would likely undergo electrophilic substitution at the C3 position of the pyrazole ring. The reaction of 5-aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines with electrophiles also leads to substitution on the pyrimidine (B1678525) ring. researchgate.net
Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine Moiety
Nucleophilic aromatic substitution (SNAr) on pyridine and its fused derivatives typically occurs at the positions ortho and para to the ring nitrogen (positions 2 and 4 in pyridine). wikipedia.orgorganic-chemistry.orgnih.gov This is due to the ability of the electronegative nitrogen to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgorganic-chemistry.org In the pyrazolo[1,5-a]pyridine system, the pyridine ring is activated towards nucleophilic attack. While the presence of the chloromethyl group at the 2-position makes direct SNAr at that position less likely (as it would involve substitution at a carbon already bearing a good leaving group), other positions on the pyridine ring could potentially undergo nucleophilic substitution if a suitable leaving group is present. The feasibility of such reactions would also depend on the specific reaction conditions and the nature of the nucleophile.
Regioselective Metalation and Derivatization
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. The pyrazolo[1,5-a]pyridine scaffold has been shown to undergo regioselective metalation using magnesium- and zinc-based TMP (2,2,6,6-tetramethylpiperidyl) reagents. rsc.org This approach allows for the introduction of various electrophiles at specific positions on the ring system, leading to polysubstituted derivatives. rsc.org The regioselectivity of the metalation can be influenced by the presence of directing groups on the ring. This methodology provides a versatile route to functionalized pyrazolo[1,5-a]pyridines that might be difficult to access through other synthetic methods.
Coupling Reactions Involving this compound
The chloromethyl group at the 2-position of the pyrazolo[1,5-a]pyridine ring is not a typical substrate for direct cross-coupling reactions like Suzuki or Sonogashira, which generally require an aryl or vinyl halide. However, this functional group can be either converted into a suitable coupling partner or participate in other types of coupling reactions.
Direct Suzuki or Sonogashira couplings of this compound are not commonly reported. The C(sp³)-Cl bond of the chloromethyl group is not readily activated by palladium catalysts under typical cross-coupling conditions. Nevertheless, this compound can be a precursor for substrates amenable to such reactions.
One plausible strategy involves the conversion of the chloromethyl group into a boronic ester, which can then participate in Suzuki-Miyaura coupling. This transformation can be achieved through nucleophilic substitution with a suitable boron-containing nucleophile. While direct conversion of aryl chlorides to boronic acids is known, the analogous transformation of a chloromethyl group is less common and may require a two-step process, such as conversion to the corresponding iodide followed by a borylation reaction. organic-chemistry.orgnih.gov
Alternatively, a Kumada-type coupling offers a more direct route for the cross-coupling of benzylic and allylic chlorides with Grignard reagents, catalyzed by nickel complexes. researchgate.netacs.org This methodology has been successfully applied to functionalized benzyl (B1604629) chlorides, suggesting that this compound could undergo similar reactions with various Grignard reagents to form new carbon-carbon bonds. The use of Ni(acac)₂–TMEDA as a catalytic system has been shown to be effective for such transformations, even in the presence of reactive functional groups. researchgate.net
| Entry | Electrophile | Grignard Reagent | Catalyst/Ligand | Conditions | Product | Yield (%) |
| 1 | Substituted Benzyl Chloride | Alkylmagnesium Bromide | Ni(acac)₂/TMEDA | THF, rt | Alkylated Arene | Good to Excellent |
| 2 | Benzylic Ether | Methylmagnesium Iodide | NiCl₂(dppe) | Dioxane, reflux | Alkylated Arene | High |
| 3 | Benzylic Ester | Phenylmagnesium Bromide | Ni(cod)₂/PCy₃ | THF, rt | Arylated Arene | High |
This table presents examples of Kumada and related nickel-catalyzed cross-coupling reactions of benzylic electrophiles, which serve as models for the potential reactivity of this compound.
The primary reactivity of the chloromethyl group is as an electrophile in nucleophilic substitution reactions. This makes this compound an excellent substrate for forming bonds between the pyrazolo[1,5-a]pyridine-2-ylmethyl moiety and a wide range of nucleophiles, leading to the formation of carbon-heteroatom and carbon-carbon bonds.
Carbon-Heteroatom Bond Formation:
The reaction of this compound with various heteroatom nucleophiles is a straightforward method for introducing functional groups.
C-N Bond Formation: Amines, anilines, and other nitrogen-containing heterocycles can readily displace the chloride to form the corresponding 2-(aminomethyl)pyrazolo[1,5-a]pyridine derivatives. These reactions are typically carried out in the presence of a base to neutralize the HCl generated. The analogous compound, 2-(chloromethyl)pyridine, is a well-established alkylating agent for amines. researchgate.netresearchgate.net
C-S Bond Formation: Thiols and thiophenols react efficiently with this compound to yield the corresponding thioethers. nih.govresearchgate.net These reactions are often performed under basic conditions to generate the more nucleophilic thiolate anion.
C-O Bond Formation: While alcohols and phenols are generally less nucleophilic than amines or thiols, their corresponding alkoxides or phenoxides can be used to synthesize 2-(alkoxymethyl)- and 2-(aryloxymethyl)pyrazolo[1,5-a]pyridines.
| Entry | Nucleophile | Base | Solvent | Product Type |
| 1 | Primary/Secondary Amine | K₂CO₃ or Et₃N | Acetonitrile (B52724) or DMF | 2-(Aminomethyl)pyrazolo[1,5-a]pyridine |
| 2 | Thiophenol | NaH or K₂CO₃ | THF or DMF | 2-(Phenylthiomethyl)pyrazolo[1,5-a]pyridine |
| 3 | Phenol | NaH or Cs₂CO₃ | Acetonitrile or DMF | 2-(Phenoxymethyl)pyrazolo[1,5-a]pyridine |
This table provides representative conditions for the formation of carbon-heteroatom bonds via nucleophilic substitution on a chloromethyl-substituted heterocycle, based on established methodologies.
Carbon-Carbon Bond Formation:
Carbon-carbon bonds can be formed by reacting this compound with carbon-based nucleophiles.
Alkylation of Active Methylene (B1212753) Compounds: Carbanions generated from active methylene compounds, such as malonic esters, β-ketoesters, and malononitrile, can be alkylated with this compound to introduce the pyrazolopyridine moiety onto a carbon framework. researchgate.netgoogle.comrsc.org These reactions are typically conducted in the presence of a suitable base, like sodium ethoxide or potassium carbonate.
Cyanide Displacement: The chloride can be displaced by cyanide ions (e.g., from NaCN or KCN) to furnish 2-(cyanomethyl)pyrazolo[1,5-a]pyridine. This nitrile can then be further elaborated into other functional groups such as carboxylic acids, amides, or amines.
| Entry | Carbon Nucleophile | Base | Solvent | Product Type |
| 1 | Diethyl Malonate | NaOEt | Ethanol (B145695) | Diethyl 2-(pyrazolo[1,5-a]pyridin-2-ylmethyl)malonate |
| 2 | Ethyl Acetoacetate | K₂CO₃ | Acetone | Ethyl 2-(pyrazolo[1,5-a]pyridin-2-ylmethyl)acetoacetate |
| 3 | Sodium Cyanide | - | DMSO | 2-(Cyanomethyl)pyrazolo[1,5-a]pyridine |
This table illustrates common methods for C-C bond formation using chloromethyl-substituted heterocycles as alkylating agents.
Cyclization and Annulation Reactions of Derivatives
Derivatives of this compound, synthesized via the nucleophilic substitution reactions described above, can serve as precursors for a variety of cyclization and annulation reactions to construct fused heterocyclic systems.
A key strategy involves the elaboration of the methyl group at the 2-position into a side chain containing a second reactive functionality that can undergo an intramolecular reaction with the pyrazolo[1,5-a]pyridine core or with another part of the introduced side chain.
For instance, conversion of the chloromethyl group to a 2-(hydrazinomethyl)pyrazolo[1,5-a]pyridine derivative opens up pathways for the synthesis of fused triazole rings. Reaction with orthoesters or carboxylic acid derivatives can lead to the formation of researchgate.netresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridinyl-fused systems, analogous to the synthesis of researchgate.netresearchgate.netwikipedia.orgtriazolo[4,3-a]pyridines from 2-hydrazinopyridines. researchgate.netorganic-chemistry.org
Another powerful cyclization strategy is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.comresearchgate.net To apply this to the this compound system, the chloromethyl group would first need to be extended to a 2-(2-aminoethyl)pyrazolo[1,5-a]pyridine moiety. This can be achieved, for example, by reacting the chloromethyl compound with cyanide, followed by reduction of the resulting nitrile to the primary amine. This aminoethyl derivative could then undergo a Pictet-Spengler reaction with an appropriate carbonyl compound to yield a tetracyclic system with a newly formed piperidine (B6355638) ring fused to the pyrazolo[1,5-a]pyridine core.
| Entry | Starting Derivative | Reagent(s) | Reaction Type | Fused Ring System |
| 1 | 2-(Hydrazinomethyl)pyrazolo[1,5-a]pyridine | Triethyl orthoformate | Cyclocondensation | researchgate.netresearchgate.netwikipedia.orgTriazolo |
| 2 | 2-(2-Aminoethyl)pyrazolo[1,5-a]pyridine | Aldehyde/Ketone, Acid | Pictet-Spengler | Piperidine |
| 3 | 2-(Acylaminomethyl)pyrazolo[1,5-a]pyridine | POCl₃ | Bischler-Napieralski type | Dihydropyridine |
This table outlines potential cyclization and annulation strategies for derivatives of this compound.
Mechanistic Investigations in the Chemistry of 2 Chloromethyl Pyrazolo 1,5 a Pyridine
Reaction Pathway Elucidation for Core Synthesis
The pyrazolo[1,5-a]pyridine (B1195680) core is a significant scaffold in medicinal chemistry. Its synthesis is primarily achieved through [3+2] cycloaddition reactions and, more recently, through cross-dehydrogenative coupling methods.
Detailed Mechanistic Schemes for [3+2] Cycloadditions
The most common route to the pyrazolo[1,5-a]pyridine skeleton involves the [3+2] cycloaddition of N-aminopyridinium ylides with various dipolarophiles. organic-chemistry.orgnih.gov In the context of synthesizing the 2-(chloromethyl) derivative, a suitable dipolarophile would be required.
The reaction is initiated by the deprotonation of an N-aminopyridinium salt to form a reactive N-iminopyridinium ylide. This ylide is a 1,3-dipole that can react with an alkene or alkyne. Mechanistic studies on related systems suggest that this cycloaddition can proceed through a concerted or a stepwise pathway. Recent computational and experimental studies on photoinduced [3+2] cycloadditions of N-N pyridinium (B92312) ylides have shown the involvement of triplet diradical intermediates, suggesting a stepwise mechanism under photochemical conditions. researchgate.netresearchgate.net
A plausible mechanistic pathway for the formation of a pyrazolo[1,5-a]pyridine is outlined below:
Ylide Formation: An N-aminopyridinium salt is treated with a base to generate the corresponding N-iminopyridinium ylide.
Cycloaddition: The ylide undergoes a [3+2] cycloaddition with a dipolarophile. This is the key bond-forming step.
Aromatization: The resulting cycloadduct, a dihydropyrazolopyridine derivative, undergoes oxidation to yield the aromatic pyrazolo[1,5-a]pyridine core.
The regioselectivity of the cycloaddition is a crucial aspect, determining the substitution pattern on the final product.
Mechanistic Insights into Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) reactions represent a more modern and atom-economical approach to forming C-C bonds. While specific examples for the direct synthesis of 2-(chloromethyl)pyrazolo[1,5-a]pyridine via CDC are not readily found, the general mechanism can be inferred from related transformations. These reactions typically involve the C-H activation of both coupling partners, often facilitated by a metal catalyst, followed by reductive elimination to form the new C-C bond.
For the synthesis of related heterocyclic systems like imidazo[1,5-a]pyridines, cyclocondensation reactions that share mechanistic features with CDC have been reported. beilstein-journals.org
Kinetic Isotope Effect (KIE) Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step. While specific KIE studies for the synthesis of this compound are not documented in the reviewed literature, such studies on related photoredox-promoted [2+2] cycloadditions have provided valuable mechanistic insights. nih.gov In those cases, the observed KIEs helped to identify the irreversible bond-forming step. For the synthesis of pyrazolo[1,5-a]pyridines, a KIE study could differentiate between a concerted cycloaddition and a stepwise mechanism where C-H bond breaking is involved in a later, fast step.
Mechanistic Aspects of Chloromethyl Group Reactivity
The chloromethyl group is a versatile functional handle, and its reactivity on the pyrazolo[1,5-a]pyridine core is expected to be dominated by nucleophilic substitution reactions.
Investigation of Substitution Mechanisms (SN1 vs. SN2 vs. Others)
The substitution of the chlorine atom in this compound by a nucleophile can theoretically proceed through an SN1 or SN2 mechanism, or other pathways depending on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.compressbooks.pub
SN2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon is chiral. youtube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. Given that the carbon is primary, the SN2 pathway is highly probable. pressbooks.pub
SN1 Mechanism: This mechanism proceeds through a carbocation intermediate. khanacademy.org The stability of the potential carbocation is a key factor. A pyrazolopyridinylmethyl cation would be stabilized by resonance with the aromatic ring system. This pathway is favored by weak nucleophiles and polar protic solvents that can solvate the carbocation intermediate. pressbooks.pubyoutube.com
The competition between SN1 and SN2 pathways is influenced by several factors, as detailed in the table below.
| Factor | Favors SN1 | Favors SN2 |
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |
| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group | Good leaving group |
| Stereochemistry | Racemization | Inversion |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Generated based on general principles of nucleophilic substitution reactions. pressbooks.pubkhanacademy.org
Role of Catalysts and Additives in Chloromethyl Transformations
Catalysts and additives can play a significant role in modulating the reactivity and selectivity of substitutions at the chloromethyl group.
Phase-Transfer Catalysts: For reactions involving a nucleophile that is soluble in an aqueous phase and an organic substrate, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed to shuttle the nucleophile into the organic phase, thereby accelerating the reaction.
Lewis Acids: Lewis acids could potentially activate the C-Cl bond, making it a better leaving group and promoting an SN1-type mechanism.
Bases: In reactions where the nucleophile is an alcohol or other protic species, a non-nucleophilic base can be added to deprotonate the nucleophile, increasing its nucleophilicity and favoring an SN2 pathway. The use of pyridine (B92270) as an additive in the reaction of alcohols with thionyl chloride is a classic example where the additive alters the reaction mechanism from SNi to SN2. masterorganicchemistry.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) has been a pivotal computational method for investigating the reaction pathways of this compound. DFT calculations allow for the accurate determination of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This information is vital for understanding reaction kinetics and predicting the most favorable reaction pathways.
For instance, in the context of nucleophilic substitution reactions, a common mode of reactivity for this compound, DFT calculations can be employed to model the energy profile of the reaction. Researchers can compute the activation energy barriers for different potential mechanisms, such as SN1 and SN2 pathways. These calculations often reveal the subtle electronic and steric factors that govern the preferred mechanism.
A hypothetical reaction coordinate diagram derived from DFT calculations for the reaction of this compound with a nucleophile is depicted below. The diagram illustrates the change in energy as the reaction progresses from reactants to products, highlighting the energy of the transition state.
Table 1: Hypothetical DFT Calculated Energy Profile for Nucleophilic Substitution
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Nucleophile) | 0.0 |
| Transition State | +15.2 |
| Products | -10.5 |
Note: The data in this table is illustrative and based on typical values for such reactions.
By analyzing the geometry of the calculated transition state, researchers can gain insights into the bonding changes occurring at the peak of the energy barrier. For this compound, this would involve examining the bond lengths of the incoming nucleophile and the leaving chloride group relative to the central carbon atom.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of this compound is fundamental to its reactivity. Computational methods provide a detailed picture of the electron distribution within the molecule, which in turn allows for the prediction of its reactive sites.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of this. The HOMO indicates regions of the molecule that are electron-rich and likely to act as a nucleophile, while the LUMO points to electron-deficient regions susceptible to nucleophilic attack. For this compound, the LUMO is expected to be localized on the chloromethyl group, specifically on the σ* anti-bonding orbital of the C-Cl bond, making this site electrophilic.
Furthermore, electrostatic potential (ESP) maps can be generated to visualize the charge distribution across the molecule. In these maps, red regions indicate areas of high electron density (negative potential), while blue regions signify areas of low electron density (positive potential). For this compound, a positive potential would be expected around the methylene (B1212753) carbon and the hydrogen atoms, while a more negative potential would be associated with the nitrogen atoms of the pyrazolopyridine ring and the chlorine atom.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy empty orbital, a site for nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |
| Mulliken Charge on C(CH2) | +0.15 | Suggests the electrophilic nature of the methylene carbon. |
| Mulliken Charge on Cl | -0.25 | Shows the expected negative partial charge on the chlorine atom. |
Note: The data in this table is illustrative and based on typical computational results for similar heterocyclic compounds.
These computational analyses provide a robust framework for understanding and predicting the chemical behavior of this compound. They complement experimental studies by offering a detailed, atomistic view of the factors that control its reactivity, guiding the design of new synthetic methodologies and the development of novel derivatives.
Advanced Characterization Techniques for 2 Chloromethyl Pyrazolo 1,5 a Pyridine and Its Derivatives
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy is fundamental to the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer detailed insights into the molecular framework of 2-(Chloromethyl)pyrazolo[1,5-a]pyridine.
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each of the aromatic protons and the methylene (B1212753) protons. Based on studies of the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, the chemical shifts can be predicted. cdnsciencepub.comresearchgate.net The protons on the pyridine (B92270) ring (H-4, H-5, H-6) and the pyrazole (B372694) ring (H-3) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The chloromethyl group introduces a singlet in the upfield region, generally around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The pyrazolo[1,5-a]pyridine (B1195680) core is expected to display eight distinct carbon signals. The carbon of the chloromethyl group will appear at a characteristic chemical shift, influenced by the electronegative chlorine atom. Detailed analysis of related pyrazolo[1,5-a]pyrimidine derivatives has established typical chemical shift ranges for the carbon atoms of the fused ring system. cdnsciencepub.comresearchgate.net
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridine ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂Cl | ~4.8 | ~45 |
| C2 | - | ~150 |
| C3 | ~6.8 | ~110 |
| C4 | ~7.1 | ~115 |
| C5 | ~7.5 | ~125 |
| C6 | ~8.6 | ~130 |
| C7 | - | ~148 |
| C8a | - | ~140 |
Note: These are predicted values based on the parent pyrazolo[1,5-a]pyridine system and typical substituent effects. Actual experimental values may vary.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₇ClN₂), the nominal molecular weight is approximately 166.61 g/mol .
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 (m/z 168) having roughly one-third the intensity of the M⁺ peak.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₈H₇³⁵ClN₂, the calculated exact mass is 166.0298. An experimental HRMS value matching this calculated mass would provide strong evidence for the compound's identity.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z ([M]⁺) | Predicted m/z ([M+H]⁺) | Predicted m/z ([M+Na]⁺) |
| C₈H₇³⁵ClN₂ | 166.0298 | 167.0371 | 189.0190 |
| C₈H₇³⁷ClN₂ | 168.0268 | 169.0341 | 191.0161 |
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components. Expected characteristic peaks would include C-H stretching from the aromatic rings and the methylene group, C=C and C=N stretching vibrations from the fused heterocyclic system, and a distinctive C-Cl stretching band.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch | 3000-2850 |
| C=C/C=N stretch | 1650-1450 |
| C-Cl stretch | 800-600 |
X-ray Crystallography for Solid-State Structure Determination
While no crystal structure for this compound has been reported in the Cambridge Structural Database, X-ray crystallography remains the definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals could be obtained, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the crystal packing. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the utility of this technique in unambiguously confirming their molecular structures. researchgate.net
Chromatographic and Other Analytical Methodologies for Purity and Identity
The purity of this compound is crucial for its use in subsequent reactions. Chromatographic techniques are routinely used to assess purity and identify impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for determining the purity of organic compounds. A suitable method for this compound would likely use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. Detection by UV-Vis spectrophotometry would allow for the quantification of the main peak and any impurities. The purity is typically reported as a percentage of the total peak area. For related pyrazolo[3,4-b]pyridine derivatives, HPLC has been successfully used to confirm purity of over 95%. nih.gov
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and assessing the purity of fractions during purification. For this compound, a silica (B1680970) gel plate with a suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would be used to separate the compound from starting materials and byproducts.
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₈H₇ClN₂, providing further confirmation of the compound's identity and purity.
Sustainable and Green Chemistry Aspects in the Synthesis of 2 Chloromethyl Pyrazolo 1,5 a Pyridine
Solvent-Free and Reduced-Solvent Reaction Conditions
The reduction or complete elimination of organic solvents is a cornerstone of green chemistry, as solvents constitute a major portion of chemical waste. In the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) systems, solvent-free reactions, often facilitated by microwave irradiation, have proven highly effective. researchgate.netnih.govresearchgate.net These reactions proceed by grinding moist reagents together or by direct reaction of starting materials under heat or microwave energy, eliminating the need for a solvent medium. researchgate.net
For instance, the cyclocondensation of 5-amino-1H-pyrazoles with β-enaminones has been successfully carried out under solvent-free conditions to produce 7-aryl-substituted pyrazolo[1,5-a]pyrimidines in high yields (88-97%) within minutes. researchgate.net Similarly, the reaction between 5-amino-1H-pyrazoles and 3-benzoyl-2-methyl-4H-chromen-4-one proceeds regiospecifically without a solvent to yield 6-(2-hydroxybenzoyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidines. researchgate.net
Where solvents are necessary, the focus shifts to greener alternatives like water or ethanol (B145695). eurjchem.combme.hu Aqueous media, particularly when combined with techniques like ultrasonic irradiation, offer an environmentally friendly option for synthesizing pyrazolo[1,5-a]pyrimidine derivatives. eurjchem.combme.hu
Table 1: Comparison of Solvent Conditions in Pyrazolo[1,5-a]pyrimidine Synthesis
| Starting Materials | Solvent Condition | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 5-aminopyrazoles + β-enaminones | Solvent-Free | Microwave | 2 min | 88-97% | researchgate.net |
| 5-amino-1H-pyrazoles + 3-benzoyl-2-methyl-4H-chromen-4-one | Solvent-Free | Conventional Heating | Not specified | High | researchgate.net |
| Formylated active proton compounds + 3-aminopyrazole (B16455) | Aqueous Ethanol | Ultrasonic Irradiation | Not specified | Good | eurjchem.com |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in green synthesis, offering significant advantages over conventional heating methods. unr.edu.ar Its primary benefits include dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity. nih.govnih.gov
The application of microwave technology is particularly well-documented for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov For example, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave conditions proceeds rapidly and cleanly. nih.gov This method streamlines the process, minimizes side reactions, and simplifies workup procedures compared to traditional refluxing. nih.gov
Solvent-free microwave-assisted synthesis further enhances the green credentials of these protocols. The cyclization of 3-oxo-2-(2-arylhydrazinylidene) butanenitriles with 5-amino-1H-pyrazoles under solvent-free microwave conditions regioselectively yields functionalized pyrazolo[1,5-a]pyrimidin-7-amines with high efficiency. nih.gov This combination of microwave energy and the absence of a solvent represents a highly efficient and environmentally friendly approach to constructing this heterocyclic scaffold. researchgate.netnih.gov
Table 2: Microwave-Assisted vs. Conventional Heating in Pyrazolo[1,5-a]pyrimidine Synthesis
| Reaction Type | Method | Reaction Time | Yield | Key Advantages | Reference |
|---|---|---|---|---|---|
| Cyclocondensation | Conventional Reflux | Several hours | Moderate | - | nih.gov |
| Cyclocondensation | Microwave Irradiation | Minutes | High | Rapid, high yield, high purity | nih.gov |
Ultrasonic Irradiation in Synthetic Transformations
Ultrasonic irradiation, or sonochemistry, utilizes the energy from acoustic cavitation to promote chemical reactions. This technique offers a green alternative to conventional methods by enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. nih.govresearchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines and related scaffolds has been successfully achieved using ultrasound. eurjchem.combme.hunih.gov For example, the cyclocondensation reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with 3-amino-5-methyl-1H-pyrazole is completed in just 5 minutes in ethanol under ultrasonic irradiation, producing satisfactory yields of 61-98%. nih.govresearchgate.net This method is noted for its simple procedure, easy workup, and short reaction times. nih.govresearchgate.net
Furthermore, sonochemistry can be effectively paired with green solvents. A green synthetic route for pyrazolo[1,5-a]pyrimidines has been developed using ultrasonic irradiation in an aqueous ethanol medium. eurjchem.com This combination of ultrasound and a benign solvent system underscores the potential for developing highly sustainable synthetic protocols. bme.hu A highly efficient one-pot sonochemical strategy for synthesizing polysubstituted pyrazolo[1,5-a]pyridines has also been developed, highlighting the versatility of this technique. nih.gov
Catalyst-Free and Reagent-Free Methodologies
Several catalyst- and additive-free methods have been established for the synthesis of pyrazolo[1,5-a]pyridine (B1195680) and related heterocycles. mdpi.com A notable example is the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles, which proceeds regioselectively and in high yields without any catalyst. researchgate.net This approach is not only efficient but also inherently cleaner due to the absence of catalytic residues.
Another significant catalyst-free approach involves the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes and alkenes. nih.gov This reaction, performed under sonochemical conditions, provides a highly efficient and convenient one-pot strategy for synthesizing a novel class of polysubstituted pyrazolo[1,5-a]pyridines without the need for a catalyst. nih.gov Similarly, the synthesis of functionalized pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds can proceed under metal-free conditions. organic-chemistry.org
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Synthetic designs that maximize atom economy are inherently more sustainable as they generate less waste.
Cycloaddition and condensation reactions, which are commonly used to construct the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine skeletons, are often highly atom-economical. researchgate.netnih.gov In these reactions, two or more reactant molecules combine to form a larger molecule, often with the loss of only a small molecule like water or ethanol. The [3+2] cycloaddition reactions, for example, incorporate the majority of the atoms from the starting materials directly into the heterocyclic product, leading to excellent atom economy. nih.gov
Waste minimization is further achieved by integrating the principles discussed in the preceding sections.
Solvent-Free Conditions: Eliminating solvents, which are a primary source of chemical waste, directly and significantly reduces the environmental impact. researchgate.netresearchgate.net
Catalyst-Free Reactions: Avoiding catalysts simplifies product purification, thereby reducing the amount of solvent and materials used in workup procedures. nih.gov
By designing syntheses that are highly atom-economical and employ green techniques like microwave irradiation and solvent-free conditions, the generation of waste in the production of pyrazolo[1,5-a]pyridine derivatives can be substantially minimized.
Synthetic Utility of 2 Chloromethyl Pyrazolo 1,5 a Pyridine As a Chemical Building Block
A Precursor in the Synthesis of Diverse Polysubstituted Heterocyclic Systems
The 2-(chloromethyl)pyrazolo[1,5-a]pyridine scaffold serves as a versatile starting material for the synthesis of a multitude of polysubstituted heterocyclic systems. The reactive chloromethyl group is amenable to nucleophilic substitution reactions, allowing for the introduction of various functionalities and the construction of novel fused ring systems.
Construction of Novel Fused Nitrogen-Containing Architectures
The chloromethyl group at the 2-position of the pyrazolo[1,5-a]pyridine (B1195680) ring acts as a key handle for the annulation of additional heterocyclic rings, leading to the formation of complex, fused nitrogen-containing architectures. By reacting this compound with binucleophilic reagents, chemists can construct novel polycyclic systems with diverse electronic and steric properties. For instance, condensation reactions with various diamines, hydrazines, or other nitrogen-rich nucleophiles can lead to the formation of new five-, six-, or seven-membered heterocyclic rings fused to the pyrazolo[1,5-a]pyridine core. The specific reaction conditions and the nature of the nucleophile dictate the final structure of the resulting fused system, offering a modular approach to a wide range of novel chemical entities.
Derivatization to Access Diverse Functional Groups on the Pyrazolo[1,5-a]pyridine Core
The utility of this compound extends beyond the construction of fused rings to the introduction of a wide variety of functional groups onto the pyrazolo[1,5-a]pyridine nucleus. The chlorine atom can be readily displaced by a range of nucleophiles, including amines, alcohols, thiols, and carbanions, thereby providing access to a diverse library of 2-substituted pyrazolo[1,5-a]pyridine derivatives. This derivatization is crucial for modulating the physicochemical properties of the molecule, such as solubility, lipophilicity, and electronic character, which is of particular importance in the context of drug discovery and materials science.
| Nucleophile | Resulting Functional Group |
| Amines (R-NH2) | -CH2-NH-R |
| Alcohols (R-OH) | -CH2-O-R |
| Thiols (R-SH) | -CH2-S-R |
| Cyanide (CN-) | -CH2-CN |
| Azide (N3-) | -CH2-N3 |
Role in Ligand Design for Coordination Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a well-established motif in coordination chemistry due to the presence of multiple nitrogen atoms that can act as coordination sites for metal ions. The introduction of a chloromethyl group at the 2-position provides a convenient anchor for the synthesis of more elaborate and tailored ligands for various applications in catalysis and materials science.
Synthesis of Metallocyclic Complexes
The reactive chloromethyl group of this compound can be utilized in the synthesis of metallocyclic complexes. By reacting this precursor with appropriate metal centers and other ligands, it is possible to form stable cyclic structures where the pyrazolo[1,5-a]pyridine moiety is incorporated into a larger metallacyclic ring. These complexes can exhibit interesting photophysical and electrochemical properties, making them candidates for applications in sensing, imaging, and catalysis. The ability to further functionalize the pyrazolo[1,5-a]pyridine core allows for the fine-tuning of the electronic and steric properties of the resulting metallocycles.
Development of Ligands for Catalysis (if applicable based on future research)
While specific examples of this compound-derived ligands in catalysis are still emerging, the potential for their development is significant. The pyrazolo[1,5-a]pyridine core, with its tunable electronic properties and multiple coordination sites, is an attractive platform for the design of ligands for a variety of catalytic transformations. The chloromethyl group can be used to append other coordinating moieties, such as phosphines, carbenes, or other heterocyclic groups, to create multidentate ligands. These tailored ligands could find applications in cross-coupling reactions, hydrogenation, and other important catalytic processes. Future research in this area is expected to unlock the full potential of this versatile building block in the field of catalysis.
Intermediate in the Development of Functional Materials
The unique electronic and structural features of the pyrazolo[1,5-a]pyridine ring system make it a promising candidate for the development of novel functional materials. The ability to introduce various substituents via the 2-(chloromethyl) intermediate allows for the systematic tuning of properties such as fluorescence, charge transport, and self-assembly behavior.
Derivatives of this compound can be incorporated into larger conjugated systems to create organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The inherent planarity and aromaticity of the pyrazolo[1,5-a]pyridine core can facilitate intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. Furthermore, the introduction of specific functional groups can impart sensitivity and selectivity for the detection of various analytes, paving the way for the development of advanced sensing materials. The synthetic accessibility and modularity offered by the 2-(chloromethyl) precursor make it a valuable tool for the rational design and synthesis of next-generation functional organic materials.
Pyrazolo[1,5-a]pyridine Scaffolds in Material Science (e.g., fluorophores)
The fused N-heterocyclic system of pyrazolo[1,5-a]pyridines and their pyrimidine (B1678525) analogues forms the basis for a class of emergent fluorophores. nih.gov These structures are of interest in material science due to their significant and tunable photophysical properties. nih.gov Research has demonstrated that the pyrazolo[1,5-a]pyridine core can exhibit high fluorescence quantum yields, a critical characteristic for the development of fluorescent probes and other optical materials. nih.gov
A notable example is the development of a fluorescent probe for detecting pH in acidic environments based on a pyrazolo[1,5-a]pyridine carboxylic acid. This particular derivative displayed a high quantum yield of 0.64 under acidic conditions (pH 2.4), rapid response time, and high selectivity, underscoring the potential of this scaffold in creating sensitive chemical sensors. nih.gov The fluorescence mechanism in such compounds is often based on an intramolecular charge transfer (ICT) process, which can be modulated by the electronic nature of substituents on the heterocyclic ring. nih.gov
The synthetic versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core, a closely related scaffold, allows for structural modifications that can fine-tune absorption and emission behaviors. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the photophysical properties. nih.gov This principle of tunability is central to the design of new fluorescent materials. A new fluorescent core skeleton called fluoremidine (FD), which contains a pyrazolo[1,5-a]pyridine-fused pyrimidine structure, was developed and showed excellent solvatochromism, making it suitable for designing probes to visualize lipid droplets in living cells. rsc.orgresearchgate.net
While these examples highlight the fluorescent potential of the pyrazolo[1,5-a]pyridine core, the direct synthetic route from this compound to such fluorophores is not extensively detailed in the reviewed literature. The chloromethyl group serves as a potent electrophile, ideal for nucleophilic substitution reactions. This reactivity could theoretically be harnessed to attach various chromophoric or auxochromic moieties, thereby creating a diverse library of fluorescent compounds. However, specific examples of this synthetic strategy being implemented are not prominently featured in available research.
Table 1: Photophysical Properties of a Pyrazolo[1,5-a]pyridine-based pH Probe
| Property | Value | Conditions |
| Quantum Yield (Φ) | 0.64 | pH 2.4 |
| pKa | 3.03 | - |
| Response Time | < 10 seconds | - |
This table is based on data for a pyrazolo[1,5-a]pyridine carboxylic acid derivative, illustrating the fluorescent capabilities of the core scaffold. nih.gov
Applications in Supramolecular Chemistry and Crystalline Assemblies
The ability of heterocyclic compounds to form ordered structures through non-covalent interactions is the foundation of their application in supramolecular chemistry and crystal engineering. The pyrazolo[1,5-a]pyrimidine scaffold has been noted for its tendency to form crystals exhibiting significant conformational and supramolecular phenomena, which could expand their applications in the solid-state. nih.gov
The nitrogen atoms within the pyrazolo[1,5-a]pyridine ring system can act as hydrogen bond acceptors, while C-H bonds can act as donors, facilitating the formation of intricate hydrogen-bonding networks. Furthermore, the planar aromatic nature of the scaffold allows for π-π stacking interactions, which are crucial in directing the self-assembly of molecules into well-defined crystalline architectures. These interactions are fundamental to the design of molecular crystals with specific electronic or photophysical properties.
Although the pyrazolo[1,5-a]pyridine core possesses the necessary features for designing supramolecular assemblies, the direct use of this compound as a precursor for such systems is not well-documented. The reactive chloromethyl group could be envisioned as a key functional handle to introduce moieties capable of directing crystal packing through strong intermolecular interactions, such as hydrogen bonding (e.g., by conversion to alcohol, amine, or amide groups) or halogen bonding. Substitution reactions on the chloromethyl group could yield derivatives with tailored shapes and electronic properties, designed to self-assemble into predictable supramolecular structures. However, the exploration of this synthetic avenue in the context of supramolecular chemistry and crystal engineering with pyrazolo[1,5-a]pyridine derivatives appears to be a nascent field awaiting further investigation.
Q & A
Q. How can discrepancies between theoretical and experimental yields be systematically investigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
